5-AMino-1,2-dihydropyrazol-3-one hydrochloride
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Overview
Description
5-Amino-1,2-dihydropyrazol-3-one hydrochloride is an organic compound with the molecular formula C3H6ClN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-dihydropyrazol-3-one hydrochloride typically involves the reaction of hydrazine derivatives with β-dicarbonyl compoundsThe reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2-dihydropyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-Amino-1,2-dihydropyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1,2-dihydropyrazol-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may target kinases, proteases, and other critical proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-3-one: Similar in structure but lacks the hydrochloride group.
3-Amino-1,2-dihydropyrazol-5-one: Another isomer with different substitution patterns.
5-Amino-3-hydroxy-1H-pyrazole: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
5-Amino-1,2-dihydropyrazol-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable compound for specific synthetic and medicinal applications .
Properties
IUPAC Name |
5-amino-1,2-dihydropyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c4-2-1-3(7)6-5-2;/h1H,(H4,4,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDDDXIRQFNXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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